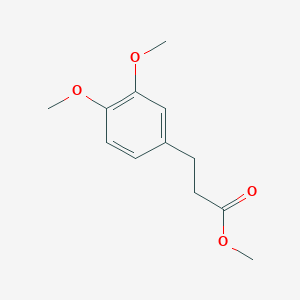

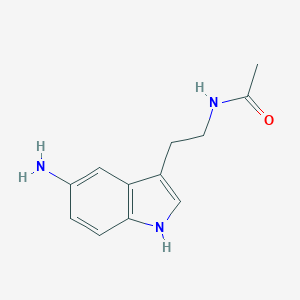

Methyl 3-(3,4-dimethoxyphenyl)propanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate involves several chemical reactions including condensation, chlorination, and esterification. A specific example includes the synthesis from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, further highlighting the diverse synthetic routes possible for this compound (Yan Shuang-hu, 2014).

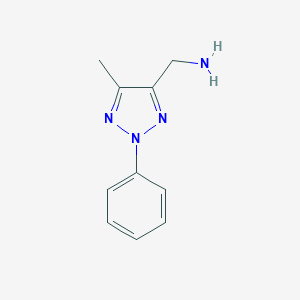

Molecular Structure Analysis

The molecular structure of Methyl 3-(3,4-dimethoxyphenyl)propanoate and related compounds has been elucidated through various techniques such as IR, 1H NMR, and X-ray diffraction. These studies reveal detailed information on the bonding patterns and structural conformations, contributing to a deeper understanding of the compound's chemical behavior (Yan Shuang-hu, 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the formation of flavan-3-ols, although not always yielding the expected products. For example, reactions with 3,5-dimethoxyphenol have been explored, demonstrating the compound’s versatility in synthetic chemistry (Rfc Brown et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of Methyl 3-(3,4-dimethoxyphenyl)propanoate under different conditions. These properties are determined through experimental methods and provide insight into the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of Methyl 3-(3,4-dimethoxyphenyl)propanoate, including reactivity patterns, functional group behavior, and interaction with other chemicals, are foundational to its applications in synthesis and material science. Studies on its reactions, such as with dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, illustrate the compound’s role in forming complex structures (G. Shabir et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis of Optically Pure Compounds and Asymmetric Hydrogenation Studies : This compound is utilized in the preparation of optically pure forms and asymmetric hydrogenation studies. This is highlighted in research focusing on the synthesis of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid (O'reilly, Derwin, & Lin, 1990).

Synthesis of Triazoles with Antioxidant Properties : It's used in the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which exhibit antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Catalyst in Selective Transesterification : The compound acts as a catalyst in selective transesterification of β-ketoesters with zinc(II) oxide, leading to high yields (Pericas, Shafir, & Vallribera, 2008).

Synthesis of Benzoxepins : It is instrumental in the synthesis of 7,8-dimethoxy-1-haloalkyl-1,3,4,5-tetrahydro-2-benzoxepins (Tenbrink & Mccall, 1981).

Crystal Structure Studies : This compound is studied for understanding the crystal structure of related compounds (Chen, Gan, Feng, & Guo, 2014).

Enantiospecific and Stereoselective Synthesis : It is used in the enantiospecific and stereoselective total synthesis of (+)-crispine A and its (-)-antipode (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).

CNS Depressant in Mice : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, exhibits CNS depressant properties in mice and affects conditioned avoidance response tests (Barfknecht, Miles, & Leseney, 1970).

Potential in Cancer and Diabetes Treatment : It has shown moderate inhibitory effects on human tumor cell lines and inhibition on alpha-glucosidase, suggesting potential applications in cancer and diabetes treatment (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

Intermediate for α-Methyldopa Synthesis : It serves as an intermediate for α-methyldopa, a drug used in the treatment of high blood pressure (An, D'aloisio, & Venturello, 1992).

Use in Herbicides : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a similar compound, acts as a selective herbicide for wild oat control in wheat (Shimabukuro, Nord, & Hoerauf, 1978).

Electrophilic Aromatic Bromination : It is utilized in the electrophilic aromatic bromination of aromatic ethers (Yong-nan, 2012).

Production of Low Molecular Weight Oxygenates : The compound is a product in transition metal-catalyzed reactions of carbon monoxide and ethene, yielding small molecules with chain lengths up to 12 C atoms (Robertson & Cole-Hamilton, 2002).

Anti-Myocardial Ischemia Drug Candidates : It may be a good candidate for anti-myocardial ischemia therapy due to its protective activities against hypoxia-induced cellular damage (Dong, Wang, & Zhu, 2009).

Chemical Reactions and Rearrangements : The compound rearranges to methyl 3,4-dimethoxyphenylpyruvate in high yield under certain conditions (Koyama, Nakagawa, & Fukawa, 1974).

Electroreductive Radical Cyclization : It is used in the electroreductive radical cyclization of certain esters (Esteves, Goken, Klein, Leite, Medeiros, & Peters, 2005).

Structural Elucidation of Lignans : The compound assists in the structural elucidation of lignans isolated from natural sources (Chimichi, Cosimelli, Bambagiotti-Alberti, Coran, & Vincieri, 1993).

Metabolism by Phanerochaete chrysosporium : 3,4-Dimethoxycinnamic acid is metabolized by Phanerochaete chrysosporium to produce 3-(3,4-dimethoxyphenyl)propionic acid and other compounds (Enoki, Yajima, & Gold, 1981).

Propiedades

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFXSSYWWNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334321 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

CAS RN |

27798-73-8 | |

| Record name | Methyl 3-(3,4-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)